![molecular formula C16H15NO3 B14369665 1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene CAS No. 92963-45-6](/img/structure/B14369665.png)
1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a methyl group and an extended chain containing a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-methyl-4-hydroxybenzene (p-cresol) and 4-nitrobenzaldehyde.
Formation of the Intermediate: The first step involves the formation of an intermediate through a condensation reaction between p-cresol and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide.
Final Product Formation: The intermediate undergoes an etherification reaction with an appropriate alkylating agent under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 1-methyl-4-[(E)-3-(4-aminophenyl)prop-2-enoxy]benzene.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s aromatic structure allows it to participate in π-π interactions with proteins and nucleic acids, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-[(E)-3-(4-aminophenyl)prop-2-enoxy]benzene: Similar structure but with an amine group instead of a nitro group.
1-methyl-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]benzene: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
92963-45-6 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene |
InChI |
InChI=1S/C16H15NO3/c1-13-4-10-16(11-5-13)20-12-2-3-14-6-8-15(9-7-14)17(18)19/h2-11H,12H2,1H3/b3-2+ |
InChI Key |
NBMUCFFOPVZPBW-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OC/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)OCC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


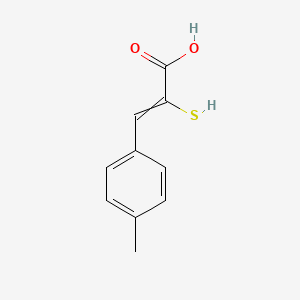
![1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol](/img/structure/B14369595.png)
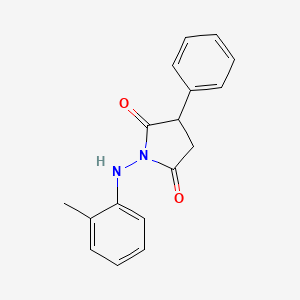

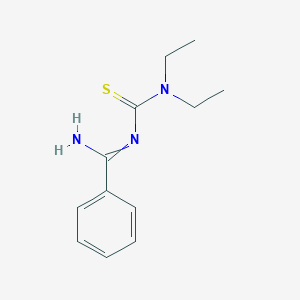
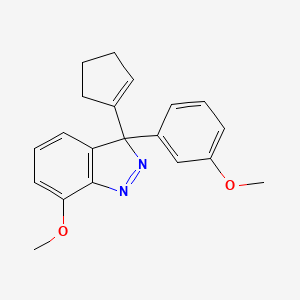
![Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate](/img/structure/B14369617.png)
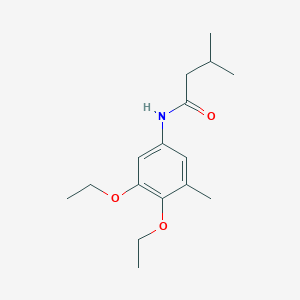
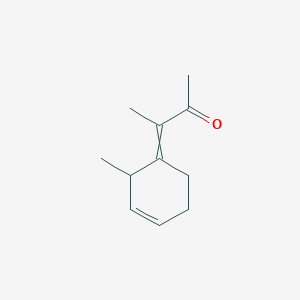
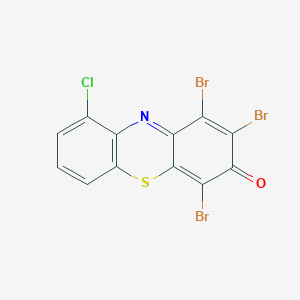
![1-Chloro-3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14369627.png)

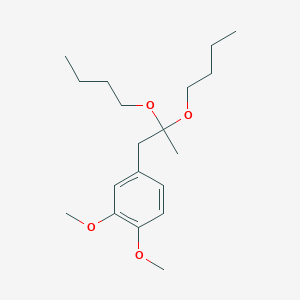
![1-Methylbicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14369633.png)
